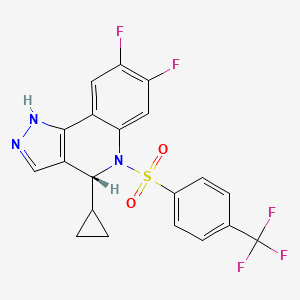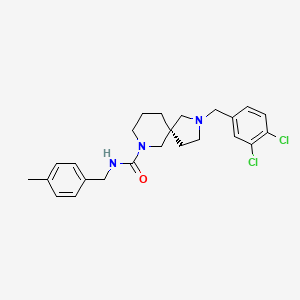
Conjugués Ligand-Linker de la Ligase E3 11
Vue d'ensemble
Description
Les Conjugués Ligand-Lieur VHL 11 sont une classe de composés conçus pour cibler la protéine de von Hippel-Lindau (VHL), qui est un élément clé du système ubiquitine-protéasome.
Applications De Recherche Scientifique
VHL Ligand-Linker Conjugates 11 have a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of E3 ligase Ligand-Linker Conjugates 11 is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination process . Ubiquitination is a post-translational modification that regulates protein degradation, cellular processes, and responses to stress signals .
Mode of Action
E3 ligase Ligand-Linker Conjugates 11 acts as a Cereblon ligand . It recruits the CRBN protein, thereby facilitating the ubiquitination process . The compound serves as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeras (PROTAC) molecules . PROTACs are a class of drugs that induce the degradation of specific proteins.
Biochemical Pathways
The compound affects the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for protein degradation, regulating over 80% of proteins in cells . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They can selectively attach ubiquitin to specific substrates, marking them for degradation .
Result of Action
The result of the compound’s action is the degradation of specific proteins . By recruiting the CRBN protein, the compound facilitates the ubiquitination and subsequent degradation of target proteins . This can influence various biological processes and cellular responses, including those associated with cancer development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of E3 ligase Ligand-Linker Conjugates 11. For instance, the heterogeneous microenvironments associated with solid tumors can affect the function of E3 ligases . Additionally, the expression of E3 ligases can be tissue or cell-specific, or regulated under certain conditions , which can impact the effectiveness of the compound.
Analyse Biochimique
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 11 plays a crucial role in the ubiquitination process, a post-translational modification that regulates protein degradation . It interacts with enzymes such as ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . These interactions facilitate the transfer of ubiquitin protein to the lysine site of targeted substrates .
Cellular Effects
The effects of E3 Ligase Ligand-Linker Conjugates 11 on cells are primarily related to protein degradation. By facilitating ubiquitination, it influences cell function by regulating the levels of various proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
E3 Ligase Ligand-Linker Conjugates 11 exerts its effects at the molecular level through its role in the ubiquitination process. It binds to enzymes E1 and E2, facilitating the transfer of ubiquitin to targeted substrates . This can lead to the degradation of these substrates, influencing gene expression and cellular functions .
Metabolic Pathways
E3 Ligase Ligand-Linker Conjugates 11 is involved in the ubiquitination pathway, interacting with enzymes E1 and E2
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse des Conjugués Ligand-Lieur VHL 11 implique généralement plusieurs étapes, y compris la préparation du ligand VHL, du lieur et la conjugaison de ces composants. Une approche courante implique l'utilisation de la L-hydroxyproline comme matériau de départ, qui subit une série de réactions telles que l'arylation C-H, la protection de l'amine et l'amidation . Les principaux réactifs utilisés dans ces étapes comprennent l'acétate de palladium (Pd(OAc)2) et le Pd-PEPPSI-IPr, qui facilitent l'arylation du 4-méthylthiazole .
Méthodes de production industrielle
La production industrielle de ces conjugués implique souvent la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des conditions réactionnelles pour minimiser les sous-produits. L'utilisation de la N-Boc-L-4-hydroxyproline pour la protection de l'amine améliore l'économie des étapes et l'efficacité globale .
Analyse Des Réactions Chimiques
Types de réactions
Les Conjugués Ligand-Lieur VHL 11 subissent diverses réactions chimiques, notamment :
Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium (KMnO4) et les agents réducteurs comme le borohydrure de sodium (NaBH4). Les conditions réactionnelles impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour atteindre les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions sont généralement les ligands VHL modifiés, qui conservent leur capacité à se lier à la protéine VHL et à la recruter pour la dégradation ciblée des protéines .
Applications de la recherche scientifique
Les Conjugués Ligand-Lieur VHL 11 ont une large gamme d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action des Conjugués Ligand-Lieur VHL 11 implique le recrutement de la protéine VHL vers une protéine cible spécifique. Ce recrutement est facilité par la capacité du conjugué à se lier à la fois à la protéine VHL et à la protéine cible simultanément. Une fois lié, la protéine VHL marque la protéine cible pour dégradation par le système ubiquitine-protéasome, conduisant à l'élimination sélective de la protéine cible de la cellule .
Comparaison Avec Des Composés Similaires
Composés similaires
Ligands de la céréblon (CRBN) : Une autre classe de ligands de ligase E3 utilisés dans les PROTACs.
Ligands de DCAF1, DCAF11, DCAF16 : D'autres ligands de ligase E3 qui ont été utilisés dans la dégradation ciblée des protéines.
Unicité
Les Conjugués Ligand-Lieur VHL 11 sont uniques dans leur capacité à se lier de manière covalente à la protéine VHL, améliorant la stabilité et l'efficacité du processus de dégradation des protéines. Cette liaison covalente est obtenue par l'incorporation de groupes fonctionnels spécifiques, tels que les fluorures de sulfonyle, qui forment des liaisons fortes avec la protéine VHL .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[6-[5-(6-chlorohexoxy)pentoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61ClN4O6S/c1-29-35(51-28-42-29)31-18-16-30(17-19-31)26-41-37(47)33-25-32(45)27-44(33)38(48)36(39(2,3)4)43-34(46)15-9-7-12-22-50-24-14-8-13-23-49-21-11-6-5-10-20-40/h16-19,28,32-33,36,45H,5-15,20-27H2,1-4H3,(H,41,47)(H,43,46)/t32-,33+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLICOWBWULAJJ-RWTOGVPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCCCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100696 | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-61-7 | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-[6-[[5-[(6-chlorohexyl)oxy]pentyl]oxy]-1-oxohexyl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)







